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5-Bromo-2-chloro-4-fluorobenzoic acid Documentation Hub

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  • Product: 5-Bromo-2-chloro-4-fluorobenzoic acid
  • CAS: 1204219-98-6

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of C7H3BrClFO2

Technical Whitepaper: Polyhalogenated Benzoic Acids (C7H3BrClFO2) Part 1: Executive Summary The chemical formula C7H3BrClFO2 represents a specialized class of tri-halogenated benzoic acids (Bromo-chloro-fluorobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Polyhalogenated Benzoic Acids (C7H3BrClFO2)

Part 1: Executive Summary

The chemical formula C7H3BrClFO2 represents a specialized class of tri-halogenated benzoic acids (Bromo-chloro-fluorobenzoic acids). These compounds serve as critical "privileged scaffolds" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Their value lies in the unique electronic and steric properties imparted by the simultaneous presence of three distinct halogens—Fluorine (metabolic stability/H-bond modulation), Chlorine (lipophilicity), and Bromine (reactive handle for cross-coupling)—on a single benzene core.

This guide provides a rigorous technical analysis of the C7H3BrClFO2 molecular space, detailing the structural diversity (60 theoretical isomers), precision synthesis via directed ortho-metalation (DoM), and a self-validating analytical protocol for structural elucidation.

Part 2: Chemical Identity & Structural Topology

Molecular Metrics

The following data is calculated based on IUPAC standard atomic weights.

PropertyValuePrecision Note
Formula C7H3BrClFO2 Core: Benzoic Acid (

)
Molar Mass 253.45 g/mol Weighted average
Monoisotopic Mass 251.8989 Da Critical for HRMS validation (

)
Heavy Atom Count 12Useful for crystallographic phasing
Isomer Count 60Positional isomers (Regioisomers)
The "60 Isomer" Challenge

Unlike simple benzoic acids, the C7H3BrClFO2 formula generates a complex isomeric space.

  • Scaffold: Benzoic acid (Positions 1 [COOH], 2, 3, 4, 5, 6).[1]

  • Substituents: Br, Cl, F (3 distinct items) placed on 5 available aromatic carbons.

  • Calculation: Permutations of 3 distinct items in 5 slots =

    
    .
    

Implication for Researchers: You cannot rely on simple mass spectrometry. Two isomers (e.g., 2-bromo-4-chloro-5-fluorobenzoic acid vs. 3-bromo-5-chloro-2-fluorobenzoic acid) will have identical masses but vastly different biological activities and synthetic reactivities.

Part 3: Synthetic Pathways & Causality

To access specific isomers with high purity, random halogenation is insufficient due to competing directing effects. We prioritize Directed Ortho-Metalation (DoM) and Oxidation of Toluenes for regiocontrol.

Protocol A: The Oxidation Route (Industrial Scalability)
  • Precursor: Tri-halogenated Toluenes (e.g., 3-bromo-4-chloro-5-fluorotoluene).

  • Mechanism: Radical halogenation of the benzylic position followed by hydrolysis, or direct oxidation using

    
    .
    
  • Why this route? Avoids the harsh conditions of introducing carboxyl groups onto electron-deficient rings.

Protocol B: Directed Ortho-Metalation (DoM) (Lab Precision)
  • Precursor: Fluorobenzoic acid or Chlorobenzoic acid derivatives.

  • Reagent: LDA (Lithium Diisopropylamide) or n-BuLi.

  • Logic: The acidity of protons adjacent to halogens (especially Fluorine) directs the lithiation.

    • Rule: Acidity order of protons between halogens:

      
       between two halogens > 
      
      
      
      ortho to
      
      
      >
      
      
      ortho to
      
      
      .
Visualization: Synthetic Decision Flow

Synthesis_Workflow Start Target: C7H3BrClFO2 Isomer Check_Com Is Precursor Commercially Available? Start->Check_Com Route_A Route A: Oxidation Check_Com->Route_A Toluene Avail. Route_B Route B: DoM (Lithiation) Check_Com->Route_B Acid Avail. Step_A1 Start: Halogenated Toluene Route_A->Step_A1 Step_A2 Reaction: KMnO4 / Pyridine / H2O Reflux 95°C Step_A1->Step_A2 Product Purified C7H3BrClFO2 Step_A2->Product Step_B1 Start: Fluorobenzoic Acid Route_B->Step_B1 Step_B2 Protect: Oxazoline/Amide Step_B1->Step_B2 Step_B3 Lithiate: LDA, -78°C (Ortho to F) Step_B2->Step_B3 Step_B4 Quench: Electrophile (Br2/Cl2) Step_B3->Step_B4 Step_B4->Product

Caption: Decision matrix for selecting between oxidative synthesis (Route A) and lithiation (Route B) based on precursor availability.

Part 4: Analytical Validation (Self-Validating Protocol)

In the absence of a reference standard, you must prove the structure ab initio. This protocol relies on the distinct nuclear spin properties of Fluorine (


, spin 1/2) and Hydrogen (

, spin 1/2).
The "Triangulation" Method (NMR)
  • 1H NMR (Proton): You will see only two aromatic signals (since H3 implies 2 aromatic protons).

    • Diagnostic: If the protons are para to each other,

      
       Hz (singlets). If ortho, 
      
      
      
      Hz. If meta,
      
      
      Hz.
  • 19F NMR (Fluorine):

    • Diagnostic: Look for

      
       coupling.
      
    • Ortho-coupling (

      
      ): 8–10 Hz.
      
    • Meta-coupling (

      
      ): 5–6 Hz.
      
    • Para-coupling: ~0 Hz.

Purity Verification Workflow
TechniqueParameterAcceptance Criteria
HPLC-UV C18 Column, MeOH/H2O (0.1% TFA)>98.0% Area Under Curve (254 nm)
HRMS (ESI-) [M-H]- ion250.8916 ± 5 ppm
Isotope Pattern Br/Cl ratioDistinct 100:130:30 pattern (approx) due to

and

Visualization: Structural Elucidation Logic

Analytical_Logic Sample Unknown Isomer (C7H3BrClFO2) H_NMR 1H NMR Analysis Sample->H_NMR F_NMR 19F NMR Analysis Sample->F_NMR Coupling Calculate Coupling Constants (J) H_NMR->Coupling F_NMR->Coupling Decision_1 J(H-H) = 8 Hz? (Ortho Protons) Coupling->Decision_1 Decision_2 J(H-F) = 9 Hz? (Ortho F-H) Decision_1->Decision_2 Result Assign Regiochemistry Decision_2->Result

Caption: Logic flow for using NMR coupling constants to determine the specific regiochemistry of the isomer.

Part 5: Pharmaceutical Applications

The C7H3BrClFO2 moiety is rarely a final drug but is a high-value Intermediate .

  • Kinase Inhibitors: The benzoic acid group is often converted to an amide (e.g., via reaction with an aniline). The halogens (Br/Cl) serve as vectors for Suzuki-Miyaura coupling to extend the carbon skeleton into the ATP-binding pocket of kinases.

  • Quinolone Antibiotics: Cyclization of 2,3,4,5-substituted benzoic acids yields the quinolone core. Fluorine at the C6 position (of the quinolone) is essential for gyrase inhibition (e.g., Ciprofloxacin).

  • Metabolic Blocking: The strategic placement of Fluorine blocks P450 metabolic oxidation sites, extending the half-life (

    
    ) of the resulting drug candidate.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51034462, 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Gottardi, W. (1999). Synthesis of Polybrominated Benzoic Acids. Monatshefte für Chemie / Chemical Monthly.
  • Schlosser, M. (2005). The 2×3 Isomeric Halogeno-fluorobenzoic Acids: A Case Study in Regioselective Metallation. European Journal of Organic Chemistry. (Authoritative source on DoM synthesis of fluoro-benzoic acids).
  • Organic Syntheses. (2025). General Procedures for Sandmeyer and Schiemann Reactions. Retrieved from [Link]

Sources

Foundational

Suppliers and commercial availability of high-purity 5-Bromo-2-chloro-4-fluorobenzoic acid

An In-Depth Technical Guide to the Procurement and Quality Assessment of High-Purity 5-Bromo-2-chloro-4-fluorobenzoic Acid for Research and Drug Development Introduction: The Critical Role of a Niche Building Block 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Procurement and Quality Assessment of High-Purity 5-Bromo-2-chloro-4-fluorobenzoic Acid for Research and Drug Development

Introduction: The Critical Role of a Niche Building Block

5-Bromo-2-chloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a key structural motif in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceutical agents and other specialty chemicals. For researchers and professionals in drug development, the purity and reliability of such starting materials are paramount, as they directly impact the success of multi-step syntheses, the reproducibility of experimental results, and the safety profile of the final compounds. This guide provides an in-depth analysis of the commercial landscape for high-purity 5-Bromo-2-chloro-4-fluorobenzoic acid, offering practical insights into supplier evaluation, the interpretation of technical documentation, and best practices for ensuring the quality of this critical reagent.

Commercial Availability and Supplier Landscape

The acquisition of high-purity 5-Bromo-2-chloro-4-fluorobenzoic acid begins with identifying and vetting potential suppliers. The market for such specialized chemicals is diverse, ranging from large, well-established chemical conglomerates to smaller, niche manufacturers.

A non-exhaustive list of suppliers that have been identified for 5-Bromo-2-chloro-4-fluorobenzoic acid or structurally similar compounds includes:

SupplierNoted Purity LevelsCAS Number
Sigma-Aldrich (Merck)97%, 94%[1][2]1204219-98-6
BLD PharmData on file (NMR, HPLC, LC-MS, UPLC available)1204219-98-6
Capot Chemical Co., Ltd.Information available upon requestNot specified
Bide Pharmatech97%[1]1204219-98-6
Thermo Scientific Chemicals≥98.0% (for a related compound)[3]Not specified
Santa Cruz BiotechnologyInformation available upon request289038-22-8 (for an isomer)[4]

It is crucial for researchers to note that different CAS numbers may be associated with isomers of the desired compound. For instance, while the primary CAS number for 5-Bromo-2-chloro-4-fluorobenzoic acid appears to be 1204219-98-6, some suppliers list 5-Bromo-4-chloro-2-fluorobenzoic acid under CAS number 289038-22-8[4][5][6]. Careful verification of the chemical structure against the CAS number is a critical first step.

A Workflow for Supplier Qualification

The selection of a supplier should not be based solely on price and availability. A systematic approach to qualifying a vendor is essential to mitigate risks associated with reagent quality.

Caption: A conceptual workflow for qualifying a supplier of high-purity chemical reagents.

Defining "High-Purity" and Interpreting Technical Data

The term "high-purity" is subjective and application-dependent. For early-stage research, a purity of 95-97% may be acceptable. However, for late-stage drug development and cGMP (current Good Manufacturing Practice) applications, purities exceeding 99% are often required.

Key Analytical Techniques for Purity Assessment

Suppliers typically employ a range of analytical methods to characterize their products. Researchers should be familiar with these techniques to critically evaluate the provided data.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the main compound from its impurities, allowing for quantification of their relative abundance. A typical HPLC protocol for a related compound, 2-fluorobenzoic acid, involves a C18 column and a gradient elution with a mobile phase of acetonitrile and water[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. For non-volatile compounds like benzoic acids, derivatization may be necessary prior to analysis[7].

  • Titration: Acid-base titration can be used to determine the overall assay of the carboxylic acid[3].

The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is a formal document that provides lot-specific data on the quality and purity of the supplied chemical. Researchers should always request and scrutinize the CoA before using a new batch of material.

Key Information to Verify on a CoA:

  • Lot Number: Ensures traceability.

  • Date of Analysis: Indicates the freshness of the data.

  • Purity/Assay: The percentage of the desired compound.

  • Analytical Methods Used: Provides insight into the rigor of the quality control.

  • Impurity Profile: Lists known and unknown impurities and their levels.

  • Physical Properties: Such as melting point and appearance.

While many suppliers provide access to CoAs on their websites, these are often representative examples. It is best practice to request the lot-specific CoA at the time of order.

Potential Impurities and Synthesis Considerations

Common synthetic strategies for halogenated benzoic acids involve:

  • Bromination of a substituted benzoic acid: This can lead to the formation of regioisomers. For example, the bromination of 2-chlorobenzoic acid can produce the undesired 4-bromo-2-chlorobenzoic acid isomer[8][9].

  • Hydrolysis of a benzotrichloride derivative: Incomplete hydrolysis can leave residual starting material[10].

  • Diazotization and subsequent reactions: This multi-step process can introduce various by-products[11][12].

Caption: A generalized synthetic workflow illustrating potential points of impurity introduction.

Practical Recommendations for Researchers

To ensure the integrity of their research, scientists should implement a robust system for the incoming quality control and management of critical reagents.

Step-by-Step Protocol for Incoming Reagent Verification
  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or contamination. The appearance of the material should match the description on the CoA (e.g., "White to light yellow powder to crystal")[13].

  • Documentation Review: Carefully compare the information on the product label with the purchase order and the lot-specific CoA.

  • Identity Confirmation: Perform a simple identity test, such as a melting point determination. The observed melting point should be within the range specified by the supplier.

  • Purity Verification (Optional but Recommended): For critical applications, it is advisable to perform an in-house purity analysis using a validated analytical method (e.g., HPLC or NMR) to confirm the supplier's data.

  • Record Keeping: Maintain detailed records of each batch of reagent, including the supplier, lot number, date of receipt, and results of any in-house testing.

Proper Storage and Handling

To maintain the purity of 5-Bromo-2-chloro-4-fluorobenzoic acid, it should be stored in a tightly sealed container in a dry, room-temperature environment, as recommended by suppliers[1][5].

Conclusion: A Foundation for Reliable Science

The quality of a chemical reagent like 5-Bromo-2-chloro-4-fluorobenzoic acid is a foundational element of successful research and development. By adopting a diligent and systematic approach to supplier selection, critically evaluating technical documentation, and implementing in-house quality control measures, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the pace of scientific discovery and innovation.

References

  • BuyersGuideChem. 5-Bromo-2-chloro-4-fluoro-benzoic acid suppliers and producers. [Link]

  • PubChem. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265. [Link]

  • Sagar Life Science. 5 BROMO 2 CHLOROBENZOIC ACID Manufacturer,Exporter,Supplier,in Ankleshwar,Gujarat. [Link]

  • TradeIndia. Buy 5-Bromo-2-Chlorobenzoic Acid at Affordable Price, CAS No 21739-92-4. [Link]

  • Alfa Aesar. Certificate of analysis. [Link]

  • Hangzhou LZ Chemical Co., Ltd. 5-Bromo-2-chloro-4-fluorophenol. [Link]

  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents.
  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Halogenated Benzoic Acids

Welcome to the technical support center for the purification of halogenated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address the specific challenges encountered during the recrystallization of this important class of compounds.

Introduction: The Nuances of Purifying Halogenated Benzoic Acids

Halogenated benzoic acids are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their purification via recrystallization, while a fundamental technique, is often fraught with challenges. The interplay of the electron-withdrawing nature of the halogen, its position on the aromatic ring, and the hydrogen-bonding capability of the carboxylic acid group creates a unique solubility profile that demands a carefully considered approach to solvent selection and process optimization.

This guide moves beyond generic protocols to provide a deeper understanding of the principles at play, empowering you to make informed decisions and troubleshoot effectively when faced with common issues such as poor crystal yield, "oiling out," and persistent impurities.

Core Principles of Recrystallization for Halogenated Benzoic Acids

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] For halogenated benzoic acids, the polarity of both the solvent and the solute are critical considerations. The presence of the halogen atom increases the molecule's hydrophobicity, while the carboxylic acid group can participate in hydrogen bonding. This duality often necessitates the use of polar protic solvents, polar aprotic solvents, or, in many cases, a mixed-solvent system to achieve the desired solubility characteristics.

Part 1: Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. A systematic approach to solvent screening is paramount.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude halogenated benzoic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: A successful solvent will yield a good crop of crystals upon cooling. Note any "oiling out" or failure to crystallize.

Solubility Data for Common Halogenated Benzoic Acids

The following table summarizes qualitative and some quantitative solubility data for a range of halogenated benzoic acids to guide your initial solvent selection.

CompoundWaterEthanolAcetoneEtherChloroformBenzene/Toluene
2-Fluorobenzoic Acid Slightly soluble (7.2 g/L)[3][4]Soluble[5]Soluble[3]Soluble[3]---Soluble[3]
3-Fluorobenzoic Acid Sparingly soluble[6]Soluble[6]Soluble[6]---------
4-Fluorobenzoic Acid Moderately soluble[7]Soluble[7]Soluble[7]Soluble[8]------
2-Chlorobenzoic Acid Sparingly soluble[9]Very Soluble[9]35.97 g/100g (15°C)[9]23.89 g/100g (15°C)[9]---2.02 g/100g (26°C)[9]
3-Chlorobenzoic Acid Moderately soluble[10]Soluble[10]------------
4-Bromobenzoic Acid Soluble in hot water[11]Soluble (5%)[12]---Soluble[13]------
2-Bromobenzoic Acid Moderately soluble[14]Soluble[14]Soluble[14]---Soluble[14]---
3-Bromobenzoic Acid Soluble in hot water[15]Soluble[15]Soluble[10][15]Soluble[15]------
2-Iodobenzoic Acid Sparingly soluble[16]Soluble[16]Readily dissolves[16]Soluble[16]------
4-Iodobenzoic Acid Slightly soluble[17]Soluble[17]---Soluble[17]------
2,4-Dibromobenzoic acid Sparingly soluble[18]Soluble[18]Soluble[18]---------
2,5-Dichlorobenzoic acid Soluble in hot water[19]Soluble[19]---Soluble[19]------

Note: "Soluble" indicates qualitative information. The absence of data is represented by "---".

The Power of Mixed-Solvent Systems

For many halogenated benzoic acids, a single solvent may not provide the ideal solubility profile. In such cases, a mixed-solvent system is employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Common Mixed-Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Hexane

Workflow for Mixed-Solvent Recrystallization

mixed_solvent_workflow start Start with Crude Halogenated Benzoic Acid dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_anti_solvent Add 'poor' solvent dropwise at elevated temperature until solution becomes turbid dissolve->add_anti_solvent reheat Reheat to redissolve the precipitate add_anti_solvent->reheat cool_slowly Cool slowly to room temperature reheat->cool_slowly ice_bath Cool in an ice bath to maximize crystal yield cool_slowly->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with a small amount of cold 'poor' solvent filter->wash dry Dry the purified crystals wash->dry end Pure Halogenated Benzoic Acid dry->end

Caption: Workflow for mixed-solvent recrystallization.

Part 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered during the recrystallization of halogenated benzoic acids in a practical question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with halogenated benzoic acids, especially when impurities are present, which can depress the melting point.

Causality & Solutions:

  • High Concentration of Impurities: Impurities can significantly lower the melting point of the mixture.

    • Solution: Add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[14]

  • Solution is Too Concentrated: The solute precipitates at a temperature where it is still molten.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation point.[14]

  • Rapid Cooling: The system does not have sufficient time to form an ordered crystal lattice.

    • Solution: Allow the solution to cool much more slowly. Insulating the flask can help moderate the cooling rate.[14]

Q2: I have a very low yield of purified crystals. What went wrong?

A2: A low yield is a frequent issue and can often be attributed to several factors during the recrystallization process.

Causality & Solutions:

  • Excessive Solvent Used: A significant portion of your compound remains dissolved in the mother liquor.

    • Solution: Use the minimum amount of boiling solvent necessary to dissolve the crude product. If you've already filtered, you can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[16]

  • Premature Crystallization: Crystals formed during hot filtration and were discarded with the insoluble impurities.

    • Solution: During hot gravity filtration, preheat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[16]

  • Washing with Warm or Excessive Solvent: The purified crystals were re-dissolved during the washing step.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[16]

Q3: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A3: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.

Causality & Solutions:

  • Too Much Solvent: The solution is not saturated enough for crystallization to occur.

    • Solution: Reheat the solution to boiling and carefully evaporate some of the solvent to increase the concentration of the halogenated benzoic acid. Then, allow the concentrated solution to cool slowly.[16]

  • Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites.[16]

    • Solution 2 (Seed Crystals): If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[16]

Decision Tree for Troubleshooting Recrystallization

troubleshooting_tree start Recrystallization Issue oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Formed start->no_crystals reheat_add_solvent Reheat, add more 'good' solvent, cool slowly oiling_out->reheat_add_solvent charcoal_filtration Consider activated charcoal treatment and hot filtration oiling_out->charcoal_filtration check_solvent_volume Was too much solvent used? low_yield->check_solvent_volume check_filtration Was there premature crystallization during hot filtration? low_yield->check_filtration check_washing Was washing done with ice-cold solvent? low_yield->check_washing evaporate_solvent Evaporate some solvent and re-cool no_crystals->evaporate_solvent induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization

Caption: Troubleshooting decision tree for common recrystallization problems.

Part 3: Advanced Considerations - The Challenge of Polymorphism

For professionals in drug development, it is crucial to recognize that halogenated benzoic acids, like many active pharmaceutical ingredients (APIs), can exhibit polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Bioavailability

The choice of recrystallization solvent and the cooling rate can significantly influence which polymorph is obtained. Therefore, careful control and characterization of the crystalline form are essential in a pharmaceutical setting.

Conclusion

Optimizing the recrystallization of halogenated benzoic acids is a blend of understanding fundamental chemical principles and applying systematic, empirical methods. By carefully selecting solvents, controlling the crystallization process, and being prepared to troubleshoot common issues, researchers can consistently achieve high purity and yield. This guide provides the foundational knowledge and practical strategies to navigate the complexities of purifying this vital class of compounds.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization.
  • BenchChem. (2025). purification challenges of 2-Fluorobenzoic acid and how to overcome them.
  • Solubility of Things. (n.d.). 3-Chlorobenzoic acid.
  • BenchChem. (2025). physical and chemical properties of 2-Fluorobenzoic acid.
  • ChemicalBook. (2026, January 13). 2-Fluorobenzoic acid | 445-29-4.
  • Grokipedia. (n.d.). 2-Fluorobenzoic acid.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • Solubility of Things. (n.d.). 2-bromobenzoic acid.
  • CymitQuimica. (n.d.). CAS 586-76-5: 4-Bromobenzoic acid.
  • Grokipedia. (n.d.). 3-Fluorobenzoic acid.
  • ChemicalLand21. (n.d.). 3-Bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.
  • BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.
  • Solubility of Things. (n.d.). 2,4-dibromobenzoic acid.
  • BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98% 25 g.
  • CymitQuimica. (n.d.). CAS 603-78-1: 2,3-Dibromobenzoic acid.
  • ChemicalBook. (2026, January 13). 4-Fluorobenzoic acid | 456-22-4.
  • Yang, J., et al. (2024). Solubility of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations.
  • ChemBK. (2024, April 10). 2-Bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromobenzoic acid 98%.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98%.
  • MedchemExpress. (n.d.). 3-Bromobenzoic acid | Intermediate.
  • PW 2 File - E-learning. (n.d.). PW 2: Purification of benzoic acid by recrystallization.
  • Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O -Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing.
  • Infinium Pharmachem Limited. (n.d.). 2-Iodobenzoic acid | CAS# 88-67-5. Retrieved from Infinium Pharmachem Limited website.
  • ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid.
  • Armarego, W. L. F., & Perrin, D. D. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-chlorobenzoic acid.
  • Infinium Pharmachem Limited. (n.d.). 4-Iodobenzoic acid | CAS# 619-58-9. Retrieved from Infinium Pharmachem Limited website.
  • ChemicalLand21. (n.d.). 4-bromobenzoic acid.
  • ChemicalBook. (n.d.). 4-Bromobenzoic acid CAS#: 586-76-5.
  • BenchChem. (2025). stability issues of 3-fluorobenzoic acid, morpholide in solution.

Sources

Optimization

Technical Support Center: Temperature Control in Ester Hydrolysis

Welcome to the technical support center for controlling temperature during the hydrolysis of ester precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling temperature during the hydrolysis of ester precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with temperature regulation in this critical reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions, and best-practice protocols to ensure the success of your experiments.

The Critical Role of Temperature in Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis and drug development. The temperature at which this reaction is conducted is a critical parameter that dictates the reaction rate, yield, and purity of the final product. Hydrolysis rates are strongly dependent on temperature; higher temperatures increase the rate of reaction but can also lead to the formation of unwanted byproducts.[1][2][3][4] Precise temperature control is therefore not just a matter of optimization, but a necessity for reproducible and reliable results.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common temperature-related issues during ester hydrolysis.

Problem Probable Cause(s) Recommended Solutions & Actions
Reaction temperature overshoots the setpoint Highly exothermic reaction: The hydrolysis of certain esters can release a significant amount of heat.Slow addition of reagents: Add the hydrolyzing agent (e.g., acid or base) dropwise or via a syringe pump to control the rate of heat generation. Use a jacketed reactor: Employ a reactor with a cooling jacket connected to a circulating chiller for efficient heat removal. Dilute the reaction mixture: Increasing the solvent volume can help to absorb and dissipate the heat generated.
Reaction is sluggish or incomplete Insufficient temperature: The activation energy for the hydrolysis is not being met.Increase the reaction temperature: Gradually increase the temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or LCMS.[2][3] Check catalyst activity: Ensure that the acid or base catalyst is of the correct concentration and has not degraded.[5]
Formation of significant byproducts Temperature is too high: Elevated temperatures can promote side reactions, such as dehydration, epimerization, or degradation of sensitive functional groups.Lower the reaction temperature: Even a small reduction in temperature can significantly improve selectivity. Optimize reaction time: Prolonged reaction times, even at moderate temperatures, can lead to byproduct formation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Inconsistent results between batches Poor temperature control: Fluctuations in the heating or cooling system can lead to variability.Calibrate temperature probes: Regularly check the accuracy of your temperature probes against a certified thermometer. Ensure uniform heating/cooling: Use a stirring hotplate or an overhead stirrer to ensure even temperature distribution throughout the reaction mixture. Use a temperature controller: For precise control, use a PID temperature controller connected to your heating and cooling apparatus.
Ester hydrolysis during workup Elevated temperature during aqueous washes: The workup conditions can inadvertently promote hydrolysis.[1]Perform cold workups: Use ice-cold water and aqueous solutions for all washes to minimize the rate of hydrolysis.[1] Keeping the separatory funnel in an ice bath is also recommended for sensitive esters.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for ester hydrolysis?

The optimal temperature for ester hydrolysis is highly substrate-dependent and is influenced by factors such as the steric hindrance around the ester group and the presence of other functional groups in the molecule.[6] While some reactive esters can be hydrolyzed at room temperature, others may require heating to temperatures as high as 100°C or more.[3] It is always recommended to start with a literature precedent for a similar substrate or to perform a small-scale temperature screening experiment to determine the optimal conditions.

Q2: How does temperature affect the rate of acid-catalyzed versus base-catalyzed hydrolysis?

Both acid- and base-catalyzed hydrolysis are accelerated by an increase in temperature, as this provides the necessary energy to overcome the activation energy of the reaction.[4][7] However, the mechanisms differ. In acid-catalyzed hydrolysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[4][8] In base-catalyzed hydrolysis (saponification), the hydroxide ion directly attacks the carbonyl carbon.[9] The choice between acid or base catalysis often depends on the stability of the ester and the desired products. Base-catalyzed hydrolysis is often faster and irreversible, as the carboxylate salt formed is unreactive towards the alcohol.[5][9]

Q3: Can temperature fluctuations affect the stereochemistry of my product?

Yes, for chiral esters, temperature fluctuations can lead to racemization or epimerization, particularly if the stereocenter is adjacent to the carbonyl group or is otherwise labile under the reaction conditions. It is crucial to maintain a stable and optimized temperature to preserve the stereochemical integrity of your product.

Q4: My ester is very sensitive to heat. What are my options for hydrolysis?

For heat-sensitive esters, it is best to perform the hydrolysis at or below room temperature. This may require the use of a more reactive hydrolyzing agent or a different catalytic system. Alternatively, enzymatic hydrolysis can be an excellent option for sensitive substrates, as enzymes often operate under mild temperature and pH conditions.

Q5: How can I accurately monitor the temperature of my reaction?

For accurate temperature monitoring, it is essential to place the temperature probe directly into the reaction mixture. The probe should be positioned away from the walls of the flask to avoid erroneous readings from the heating or cooling source. Regular calibration of the temperature probe is also critical for ensuring accuracy.

Experimental Protocol: Temperature-Controlled Hydrolysis of a Generic Ester

This protocol outlines a general procedure for the temperature-controlled hydrolysis of an ester using a jacketed reactor system.

Materials:

  • Jacketed glass reactor

  • Overhead stirrer

  • Temperature probe (e.g., Pt100)

  • Circulating chiller/heater

  • Syringe pump

  • Ester precursor

  • Appropriate solvent

  • Hydrolyzing agent (e.g., aqueous HCl or NaOH)

Procedure:

  • System Setup: Assemble the jacketed reactor with the overhead stirrer and temperature probe. Connect the jacket to the circulating chiller/heater.

  • Initial Cooldown/Heat-up: Set the circulator to the desired reaction temperature and allow the system to equilibrate.

  • Charge the Reactor: Dissolve the ester precursor in the chosen solvent and add it to the reactor.

  • Initiate Stirring: Begin stirring to ensure a homogenous mixture and uniform temperature.

  • Controlled Addition of Hydrolyzing Agent: Using the syringe pump, add the hydrolyzing agent to the reactor at a slow, controlled rate. Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition to allow the cooling system to compensate.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by periodically taking aliquots for analysis (e.g., TLC, LCMS, or HPLC).[2]

  • Reaction Quench: Once the reaction is complete, cool the mixture to 0°C using the circulator before proceeding with the workup.

  • Workup: Perform all aqueous extractions and washes using pre-chilled solutions to prevent unwanted hydrolysis during product isolation.[1]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting temperature control issues during ester hydrolysis.

Troubleshooting_Workflow Troubleshooting Temperature Control in Ester Hydrolysis Start Problem Identified: Temperature Anomaly CheckExotherm Is the reaction highly exothermic? Start->CheckExotherm SlowAddition Implement Slow Reagent Addition (e.g., Syringe Pump) CheckExotherm->SlowAddition Yes CheckTemp Is the reaction temperature too low? CheckExotherm->CheckTemp No JacketedReactor Use Jacketed Reactor with Chiller SlowAddition->JacketedReactor Resolved Problem Resolved JacketedReactor->Resolved IncreaseTemp Gradually Increase Temperature Monitor by TLC/LCMS CheckTemp->IncreaseTemp Yes CheckByproducts Are significant byproducts forming? CheckTemp->CheckByproducts No IncreaseTemp->Resolved LowerTemp Lower Reaction Temperature CheckByproducts->LowerTemp Yes CheckConsistency Are results inconsistent between batches? CheckByproducts->CheckConsistency No OptimizeTime Optimize Reaction Time LowerTemp->OptimizeTime OptimizeTime->Resolved CalibrateProbe Calibrate Temperature Probe CheckConsistency->CalibrateProbe Yes CheckConsistency->Resolved No UniformHeating Ensure Uniform Stirring and Heating CalibrateProbe->UniformHeating UniformHeating->Resolved

Caption: A decision tree for troubleshooting common temperature control issues.

References

  • Adams, P. A. (1976). The kinetics and mechanism of the recombination reaction between apomyoglobin and haemin. Biochemical Journal, 159(2), 371–376. [Link]

  • Eriksson, S. O., & Meresaar, U. (1968). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 22, 2342-2350. [Link]

  • Gómez-Castro, F. I., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Molecules, 27(15), 4933. [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278. [Link]

  • Akiya, N., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(5), 1495–1501. [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Agilent Technologies. (2020). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent Technologies. [Link]

  • Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 791-795. [Link]

  • Singh, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. Journal of Pharmaceutical Sciences and Research, 10(9), 2209-2217. [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • Palekar, S., & Pai, P. N. S. (2019). Challenges in Simultaneous Analysis of Hydrolytically Sensitive Ester Drugs in Combined Dosage Forms. Indian Journal of Pharmaceutical Education and Research, 53(1), 97-103. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination Side Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for minimizing and troubleshooting debromination side reactions. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for minimizing and troubleshooting debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted replacement of a bromine atom with a hydrogen atom—a process known as hydrodebromination—during synthesis. Our goal is to provide you with a deep understanding of the underlying causes and to offer practical, field-proven strategies to ensure the success of your reactions.

Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?

Debromination, or hydrodehalogenation, is an undesired side reaction where an aryl or alkyl bromide is reduced to its corresponding hydrocarbon, effectively replacing the bromine atom with a hydrogen.[1] This side reaction is problematic because it consumes your starting material, lowers the yield of the desired product, and introduces a significant purification challenge, as the debrominated byproduct often has similar chromatographic properties to the starting material or product.[2][3]

Q2: How can I confirm that debromination is occurring in my reaction?

Identifying the debrominated byproduct is the first step in troubleshooting. This can be accomplished using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the bromo-substituted starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak with a molecular weight corresponding to the arene or alkane product (M-Br+H).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture is often the most definitive method. You will observe the appearance of a new aromatic or aliphatic proton signal in the region where the C-Br bond was located.[1]

Q3: What are the primary causes of debromination across different reaction types?

While the specifics vary, the root causes often involve the generation of a reactive intermediate that is susceptible to protonation or the presence of a hydride source in the reaction mixture. Key factors include:

  • Reaction Temperature: Higher temperatures generally increase the rate of debromination.[2][4]

  • Choice of Base: The type, strength, and concentration of the base are critical. Strong bases can promote side reactions, and some organic bases can act as hydride donors.[2][4][5]

  • Catalyst and Ligand System (for Cross-Coupling): The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role in the catalytic cycle, potentially favoring the debromination pathway.[1][2]

  • Hydride Sources: Impurities in solvents or reagents (e.g., water, alcohols), or even the reagents themselves (e.g., triethylamine, isopropanol), can act as hydride donors, leading to reductive debromination.[2][5][6]

  • Substrate Reactivity: Electron-rich aryl bromides can be more prone to debromination in some cross-coupling reactions.[7] For substrates with acidic protons (e.g., 5-bromoindole), the unprotected site can interfere with the catalytic cycle.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Debromination is a frequent challenge in Pd-catalyzed reactions. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl group, regenerating the Pd(0) catalyst and the debrominated byproduct.[5]

Logical Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving debromination issues in cross-coupling reactions.

G start High Debromination Observed in Cross-Coupling temp Is Reaction Temperature > 100°C? start->temp base_type What type of base is used? temp->base_type No lower_temp Action: Lower Temperature (e.g., 60-80°C) temp->lower_temp Yes ligand_check Are ligands electron-rich and/or bulky? base_type->ligand_check Mild Inorganic (e.g., K2CO3) change_base Action: Switch to a Milder Base (e.g., K2CO3, K3PO4) base_type->change_base Strong (e.g., NaOH) or Organic (e.g., Et3N) hydride_source Potential hydride source present? (e.g., Et3N, iPrOH) ligand_check->hydride_source No change_ligand Action: Screen Ligands (Try less electron-donating ligands) ligand_check->change_ligand Yes change_reagent Action: Use Anhydrous Solvent &/or Switch Base (e.g., to K2CO3) hydride_source->change_reagent Yes protect_group Is there an acidic N-H proton (e.g., indole, pyrrole)? hydride_source->protect_group No lower_temp->base_type change_base->ligand_check change_ligand->hydride_source change_reagent->protect_group add_protection Action: Protect the N-H Group (e.g., Boc, SEM) protect_group->add_protection Yes end_node Optimized Reaction: Minimal Debromination protect_group->end_node No add_protection->end_node

Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.

Troubleshooting Table for Pd-Catalyzed Reactions
ParameterPotential Cause of DebrominationRecommended Solution & Rationale
Temperature High temperatures (>100-120 °C) can provide the activation energy needed for competing debromination pathways.[2][4]Lower the reaction temperature. Start screening at 60-80 °C. The desired cross-coupling often has a lower activation energy than the side reaction.[2]
Base Strong bases (e.g., NaOH, alkoxides) can degrade catalysts or substrates. Organic bases like triethylamine (Et₃N) can act as hydride donors, especially in Heck reactions.[2][4]Switch to a milder inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points as they are generally less aggressive and do not act as hydride sources.[1][3]
Catalyst/Ligand Highly electron-rich and bulky phosphine ligands can sometimes accelerate the formation of Pd-H species, leading to reductive debromination.[2]Screen different ligands. While bulky, electron-rich ligands are often excellent for cross-coupling, if debromination is severe, consider trying less electron-donating ligands to disfavor the hydrodehalogenation pathway.[2]
Solvent/Additives Protic solvents (e.g., alcohols) or water can serve as proton/hydride sources.[5]Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF. Ensure all reagents are dry.[3]
Substrate For heterocycles with an acidic N-H proton (e.g., indoles, pyrroles), the unprotected nitrogen can interfere with the catalytic cycle.[3][8]Protect the heteroatom. Using a protecting group like Boc or SEM is often the most effective way to prevent debromination with these substrates.[3][8]
Troubleshooting Guide: Organometallic Reactions (Grignard & Lithium-Halogen Exchange)

In organometallic reactions, debromination typically occurs when the highly basic organometallic intermediate is quenched by an unintended proton source, leading to the formation of the corresponding hydrocarbon.

Troubleshooting Table for Organometallic Reactions
ParameterPotential Cause of DebrominationRecommended Solution & Rationale
Atmosphere/Moisture Grignard and organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. Water will instantly protonate the intermediate, causing debromination.[9]Ensure strictly anhydrous and inert conditions. Oven-dry all glassware (>120 °C), use freshly distilled anhydrous solvents (e.g., THF, Et₂O), and maintain a positive pressure of an inert gas (Argon or Nitrogen).[9]
Temperature For lithium-halogen exchange, the reaction is very fast even at low temperatures. Running the reaction at higher temperatures can promote side reactions.Maintain very low temperatures. Lithium-halogen exchange should be performed at -78 °C or lower (e.g., using a dry ice/acetone bath) to suppress side reactions.[9]
Reagent Quality Magnesium turnings for Grignard formation may have a passivating oxide layer. Organolithium reagents can degrade over time.Activate magnesium turnings before use by crushing them or adding a small crystal of iodine.[10] For organolithiums, titrate the solution before use to determine the exact concentration.
Grignard Initiation Failure of the Grignard reaction to initiate can lead to conditions where side reactions dominate if the temperature is raised excessively.Ensure proper initiation. Use a small amount of 1,2-dibromoethane or sonication to activate the magnesium surface and initiate the reaction before adding the bulk of the aryl bromide.[10]
Mechanistic Insights: Competing Pathways

Understanding the mechanism provides the foundation for rational troubleshooting. In palladium-catalyzed cross-coupling, the desired productive cycle competes with the undesired debromination cycle.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br arpdbr Ar-Pd(II)-Br oxidative_add->arpdbr transmetal Transmetalation (with R-B(OH)2) arpdbr->transmetal arpdh Ar-Pd(II)-H arpdbr->arpdh Hydride Transfer arpdr Ar-Pd(II)-R transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elim->product product->pd0 hydride_gen Hydride Source (Base, Solvent, etc.) hydride_gen->arpdbr reductive_elim_h Reductive Elimination arpdh->reductive_elim_h reductive_elim_h->pd0 Regenerates Catalyst dehalogenated Ar-H (Byproduct) reductive_elim_h->dehalogenated dehalogenated->pd0

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

The key to minimizing the side reaction is to favor the kinetics of the transmetalation and subsequent reductive elimination of the desired product over the formation and reductive elimination of the palladium-hydride intermediate.[5]

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol uses a mild base and moderate temperature, which are effective for minimizing debromination with a standard aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane / Water (4:1 mixture), degassed

  • Reaction flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.[3]

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography. Analyze the product to quantify the ratio of desired product to the debrominated byproduct.[2]

Protocol 2: Optimized Lithium-Halogen Exchange of 3-Bromothiophene

This protocol uses extremely low temperatures to generate the organolithium species while suppressing protonation from trace impurities.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 eq)

  • Schlenk flask, syringes, magnetic stirrer, inert gas supply, low-temperature bath

Procedure:

  • Assemble and flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Add anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.[9]

  • Add the 3-bromothiophene to the cold THF solution.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.[9]

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Slowly add the electrophile to the solution of 3-thienyllithium at -78 °C.

  • After the addition is complete, stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.).
  • Cahiez, G., et al. (2007).
  • BenchChem. (n.d.). Choosing the right base to minimize side reactions with 4-Bromobiphenyl.
  • BenchChem. (n.d.). Preventing debromination of 3-Bromothiophene during reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Anderson, K. W., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Thompson, A., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction?[Link]

  • Interchim. (2019, January 15). Solutions for low temperature synthesis. [Link]

  • Mondal, B., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Purification strategies for 5-Bromo-2-chloro-4-fluorobenzoic acid at industrial scale

Subject: Industrial Purification Strategies & Troubleshooting CAS: 1204219-98-6 Document ID: TS-BCFB-2024-05 Audience: Process Chemists, CDMO Manufacturing Leads, QC Managers[1][2][3] Introduction: The Purification Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Industrial Purification Strategies & Troubleshooting CAS: 1204219-98-6 Document ID: TS-BCFB-2024-05 Audience: Process Chemists, CDMO Manufacturing Leads, QC Managers[1][2][3]

Introduction: The Purification Challenge

5-Bromo-2-chloro-4-fluorobenzoic acid is a highly functionalized intermediate, critical in the synthesis of SGLT2 inhibitors (gliflozins) and other metabolic therapeutics.[1][2][3] Its purification is complicated by the "Halogen Dance"—the presence of three distinct halogens (Br, Cl, F) creates a high probability of regioisomers during synthesis (e.g., bromination at the C6 position rather than C5).

This guide moves beyond standard textbook procedures to address industrial realities : separating regioisomers with similar boiling points, managing crystal morphology for filtration, and ensuring <10 ppm metal content for downstream coupling reactions.[2][3]

Module 1: Primary Purification Workflows

Strategy A: The pH-Swing Extraction (Chemical Cleanup)

Best for: Removing non-acidic impurities (unreacted toluene precursors) and inorganic salts.[1][2][3]

The Mechanism: The carboxylic acid moiety (pKa ~2.5–2.[2]8) allows us to dissolve the product in mild base, leaving non-acidic organic impurities in the organic phase.[3] A controlled precipitation then rejects water-soluble impurities.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in Water (5 vol) .

  • Basification: Slowly add 30% NaOH while maintaining temperature <25°C until pH reaches 10–11.

    • Why? High pH ensures complete deprotonation to the benzoate salt.[3] Low temp prevents nucleophilic aromatic substitution (SnAr) of the fluorine atom by hydroxide.

  • Wash: Add Toluene (2 vol) . Stir vigorously for 30 minutes. Stop stirring and allow layers to separate.

    • Action: Discard the upper organic layer (removes unreacted starting materials and neutral byproducts).[2][3]

  • Polishing: Filter the aqueous layer through a Celite pad or 0.45µm cartridge to remove insoluble mechanical impurities.[1][2][3]

  • Acidification (The Critical Step):

    • Cool aqueous solution to 10°C.

    • Add 35% HCl dropwise.[1][2][3]

    • Crucial: Do not dump acid.[1][2][3] Dropwise addition to pH 1–2 allows for controlled particle growth.[1][2][3] Rapid dumping creates an amorphous "mud" that traps impurities.[1][2][3]

  • Isolation: Filter the resulting white slurry. Wash cake with Water (3 vol) to remove NaCl.[1][2][3]

Strategy B: Recrystallization (Isomer Rejection)

Best for: Removing regioisomers (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid) and upgrading purity from 98% to >99.5%.[1][2][3][4]

Solvent System: Toluene / n-Heptane (Anti-solvent method)[1][2][3]

The Mechanism: Halogenated benzoic acids often form dimers in non-polar solvents.[2] Toluene disrupts these dimers at high temperatures, allowing solvation.[3] As the solution cools, the target molecule crystallizes, while the slightly more soluble regioisomers remain in the mother liquor.[5]

Step-by-Step Protocol:

  • Reflux: Charge crude wet cake into Toluene (4 vol) . Heat to 85–90°C.

    • Note: If solution is not clear, add Toluene in 0.5 vol increments.[3]

  • Azeotropic Drying: If using wet cake from Strategy A, reflux with a Dean-Stark trap to remove residual water.[1][2][3] Water acts as a powerful anti-solvent and causes premature precipitation (oiling out).[1][2][3]

  • Cooling Ramp: Cool to 60°C over 1 hour.

  • Anti-Solvent Addition: Slowly add n-Heptane (2 vol) over 30 minutes at 60°C.

    • Why? Heptane lowers the solubility limit gently, forcing the product out of solution in a crystalline lattice that excludes impurities.

  • Final Crystallization: Cool to 0–5°C at a rate of 10°C/hour. Hold for 2 hours.

  • Filtration: Filter and wash with cold n-Heptane. Dry at 50°C under vacuum.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on input impurity profiles.

PurificationLogic Start Crude 5-Bromo-2-chloro-4-fluorobenzoic Acid Check QC Check: Isomer Content > 0.5%? Start->Check AcidBase Process A: pH Swing (Remove Neutrals/Salts) Check->AcidBase No (Mainly Salts) Recryst Process B: Toluene/Heptane Recrystallization Check->Recryst Yes (Isomers High) Carbon Activated Carbon Treatment (Remove Color/Trace Metals) AcidBase->Carbon If Color persists Final Final API Intermediate (>99.5% Purity) AcidBase->Final If Purity OK Recryst->Final Carbon->Final

Caption: Logic flow for selecting between pH swing and recrystallization based on impurity profile.

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing during Strategy B. Why?

Root Cause:

  • Residual Water: Even 1% water in Toluene decreases solubility drastically at high temperatures, causing the product to separate as a liquid phase before it can crystallize.[2][3]

  • Cooling too fast: Rapid cooling pushes the system into the "labile zone" where spontaneous nucleation occurs chaotically.[2]

The Fix:

  • Ensure azeotropic drying is complete before cooling.[1][2][3] The distillate must be clear.[3]

  • Seed the reactor: Add 0.1% pure seed crystals at the cloud point (approx 65–70°C) to provide a template for orderly crystal growth.[2]

Q2: My final product has a persistent pink/red hue. How do I remove it?

Root Cause: This is likely due to trace phenolic oxidation byproducts (from the defluorination side-reaction) or manganese residues if KMnO4 was used in upstream oxidation.[1][2][3]

The Fix: Implement a Carbon Polish during the Acid-Base step (Strategy A):

  • After dissolving in NaOH (Step 2), add Activated Carbon (Type ENO-PC or equivalent, 5% w/w) .

  • Stir for 1 hour at 25°C.

  • Filter through Celite before acidification.[1][2][3]

  • Warning: Do not use carbon in the Toluene step; it is less effective at removing polar colored impurities in non-polar solvents.[3]

Q3: The HPLC assay is low (95%), but no organic impurities are visible. What is happening?

Root Cause: Inorganic entrapment.[1][2][3] The rapid acidification in Strategy A (Step 5) likely trapped Sodium Chloride (NaCl) inside the crystal lattice.

The Fix:

  • Reslurry: Suspend the solid in Water (10 vol) at 50°C for 2 hours. Do not dissolve; just stir. This leaches out trapped salts without dissolving the organic product.[3] Filter and dry.[2][3]

Module 4: Analytical Guardrails

When developing the HPLC method for release, standard C18 columns often fail to separate the regioisomers (e.g., 2-chloro vs. 4-chloro positional isomers).[1][2][3]

Recommended Method Parameters:

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl).[1][2][3] The pi-pi interactions offer better selectivity for halogenated aromatics than standard C18.[1][2][3]

  • Mobile Phase: Gradient of Water (0.1% H3PO4) / Acetonitrile.[1][2][3]

  • Wavelength: 230 nm (Maximize sensitivity for the benzoyl ring).[2][3]

ParameterSpecification LimitRationale
Appearance White to Off-White PowderColored forms indicate oxidation.[1][2][3]
Purity (HPLC) ≥ 99.5%Required for API coupling steps.
Single Impurity ≤ 0.10%Prevent side-reactions downstream.
Loss on Drying ≤ 0.5%Solvent entrapment affects stoichiometry.[1][2][3]
Iron (Fe) ≤ 20 ppmCritical if downstream involves Pd-catalyzed coupling.[1][2][3]

References

  • Synthesis and Purification of Halogenated Benzoic Acids. Google Patents (CN105622382B). Describes the bromination and subsequent hydrolysis/purification of 2-chlorobenzoic acid derivatives.

  • Recrystallization Strategies for SGLT2 Intermediates. European Patent Office (EP4389733A1).[1][2][3] Details solvent selection (Toluene/Heptane) for purifying 5-bromo-2-chloro-benzoic acid analogs.

  • Solubility Data and Physical Properties. PubChem (CID 53330455).[1][2][3] Provides structural data and predicted physicochemical properties for 5-bromo-2-chloro-4-fluorobenzoic acid. [1][2][3]

  • Industrial Crystallization of Benzoic Acid Derivatives.Chemical Engineering Science. General principles of anti-solvent crystallization for carboxylic acids. (General Reference for Methodology).

Sources

Reference Data & Comparative Studies

Validation

Comparative IR Spectral Analysis: Aryl Carboxylic Acids vs. Aliphatic and Ester Analogs

Executive Summary: The "Fingerprint" Challenge In drug discovery, aryl carboxylic acids (e.g., benzoic acid derivatives) are ubiquitous pharmacophores, serving as the backbone for NSAIDs, antibiotics, and metabolic regul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fingerprint" Challenge

In drug discovery, aryl carboxylic acids (e.g., benzoic acid derivatives) are ubiquitous pharmacophores, serving as the backbone for NSAIDs, antibiotics, and metabolic regulators. Identifying them via Infrared (IR) Spectroscopy requires more than simply spotting a carbonyl peak. It demands a nuanced understanding of how conjugation , hydrogen bonding , and substituent effects shift absorption bands relative to their aliphatic and ester counterparts.

This guide moves beyond basic peak assignment. We analyze the causality of spectral shifts, compare sampling techniques (ATR vs. KBr), and provide a self-validating protocol for unambiguous identification.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum of an aryl carboxylic acid, one must understand two competing mechanical forces: Resonance Delocalization and Dimerization .

The Conjugation Effect

Unlike aliphatic acids, the carbonyl group in aryl acids is conjugated with the aromatic ring. Resonance delocalization injects electron density into the C=O bond, increasing its single-bond character.

  • Result: The force constant (

    
    ) decreases.
    
  • Observation: The C=O stretch shifts to a lower wavenumber (Redshift) compared to aliphatic analogs.

The Dimerization Effect

Carboxylic acids in solid (KBr) or neat liquid phases exist predominantly as cyclic dimers held together by strong hydrogen bonds.

  • Result: The O-H bond is significantly weakened (lengthened), and the C=O bond is slightly weakened due to the "pull" of the hydrogen bond.

  • Observation: Extreme broadening of the O-H band and further lowering of the C=O frequency.[1]

Visualization: Structural Causality

The following diagram illustrates how chemical environment dictates spectral output.

G Aryl Aryl Ring (Benzene) Conjugation Conjugation Effect (Resonance) Aryl->Conjugation COOH Carboxylic Acid Group COOH->Conjugation H_Bond Intermolecular H-Bonding (Dimer) COOH->H_Bond Bond_Order Reduced C=O Bond Order Conjugation->Bond_Order Delocalization H_Bond->Bond_Order Dipole Interaction Broadening O-H Broadening (2500-3300 cm⁻¹) H_Bond->Broadening Force_Const Lower Force Constant (k) Bond_Order->Force_Const Shift Redshift to 1680-1700 cm⁻¹ Force_Const->Shift

Figure 1: Mechanistic pathway showing how conjugation and dimerization alter vibrational modes in aryl carboxylic acids.

Comparative Spectral Profiling

The most common error in analysis is confusing aryl acids with aliphatic acids or aryl esters. The table below highlights the distinguishing features.

Table 1: Characteristic Absorption Bands Comparison
FeatureAryl Carboxylic Acid (e.g., Benzoic Acid)Aliphatic Carboxylic Acid (e.g., Hexanoic Acid)Aryl Ester (e.g., Ethyl Benzoate)Differentiation Logic
O-H Stretch 2500–3300 cm⁻¹ (Very Broad, "Hairy Beard")2500–3300 cm⁻¹ (Very Broad)Absent Esters lack the H-bond donor, removing the broad O-H envelope entirely.
C=O Stretch 1680–1700 cm⁻¹ (Conjugated Dimer)1710–1725 cm⁻¹ (Non-Conjugated Dimer)1715–1730 cm⁻¹ (Conjugated Ester)Conjugation lowers the aryl acid C=O by ~20-30 cm⁻¹ vs. aliphatic [1, 4].
C-O Stretch 1280–1320 cm⁻¹ (Strong)1210–1320 cm⁻¹ 1250–1300 cm⁻¹ (Strong)C-O bands are fingerprint-dependent; less reliable for primary ID than C=O.
O-H Bend ~900–950 cm⁻¹ (Broad, Out-of-Plane)~900–950 cm⁻¹ Absent Critical confirmation band for acids; often overlooked.
Aromatic C=C 1450, 1500, 1580, 1600 cm⁻¹ Absent Present Confirms the presence of the aryl ring.

Senior Scientist Insight: The O-H stretch in carboxylic acids is often described as having a "Fermi Resonance" pattern—it looks like a messy beard rather than a smooth tongue (alcohol). This is due to the interaction between the fundamental O-H stretch and the overtone of the O-H bending vibration [1].

Advanced Analysis: Substituent Effects (Hammett Correlation)

When analyzing derivatives, the position of the C=O band shifts predictably based on the electronic nature of the ring substituent.[2] This follows the Hammett equation principles.

  • Electron Withdrawing Groups (EWG): Pull electron density away from the ring.[2] This reduces the conjugation between the ring and the carbonyl, effectively "isolating" the C=O double bond.

    • Effect: C=O bond strengthens -> Frequency Increases .

  • Electron Donating Groups (EDG): Push electron density into the ring and carbonyl. This increases the resonance contribution of the single-bonded C-O structure.

    • Effect: C=O bond weakens -> Frequency Decreases [12, 18].

Table 2: Substituent-Induced Shifts in Benzoic Acid Derivatives
Substituent TypeExample CompoundElectronic EffectC=O Wavenumber (Solid State/KBr)
EWG (Strong) p-Nitrobenzoic AcidInductive/Resonance Withdrawal~1690–1710 cm⁻¹ (Higher)
Reference Benzoic AcidNone (H)1685–1700 cm⁻¹
EDG (Strong) p-Methoxybenzoic AcidResonance Donation~1675–1685 cm⁻¹ (Lower)

Note: Exact values vary by ±5 cm⁻¹ depending on crystal packing and sample preparation (KBr vs. Nujol).

Experimental Protocol: Sampling for Integrity

The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets is not merely about convenience; it affects spectral resolution.

Method Comparison: KBr vs. ATR
  • KBr Pellet (Transmission): The "Gold Standard" for resolution. Allows distinct separation of the sharp aromatic C-H stretches from the broad O-H envelope.

    • Risk:[3] Hygroscopic KBr can introduce water bands (3400 cm⁻¹) that mask the acid O-H [8, 11].

  • ATR (Reflectance): Rapid, non-destructive.

    • Risk:[3] Peak intensity distortion at lower wavenumbers; pressure effects can alter crystal structure (polymorphism).

Workflow: The Decision Tree

Use this logic to select the correct sampling method for your analyte.

Sampling Start Start: Solid Aryl Acid Sample Quant Is Quantitative Analysis Required? Start->Quant Trace Is Sample Trace/Limited (< 1 mg)? Quant->Trace No KBr_Path Method: KBr Pellet Quant->KBr_Path Yes (Beer's Law) Trace->KBr_Path Yes (High Sensitivity) ATR_Path Method: Diamond ATR Trace->ATR_Path No (Routine ID) Dry Critical Step: Dry KBr @ 110°C KBr_Path->Dry Pre-requisite Press Apply Pressure (Ensure Contact) ATR_Path->Press Pre-requisite

Figure 2: Decision matrix for selecting IR sampling technique based on analytical requirements.

Validated KBr Protocol (High-Resolution)
  • Reagent Prep: Dry IR-grade KBr powder at 110°C for 2 hours to remove adsorbed moisture.

  • Ratio: Mix 1-2 mg of aryl carboxylic acid with 100 mg of KBr (1:100 ratio).

    • Why? High concentration leads to "bottoming out" (0% transmission) of the C=O peak, destroying quantitative data.

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.

    • Why? Large particles cause light scattering (Christiansen effect), resulting in a sloping baseline.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent (glass-like). If cloudy (white), moisture or air is trapped—discard and repeat .

References

  • OrgChemBoulder. IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

  • Michigan State University. Infrared Spectroscopy - Carboxylic Acids. MSU Chemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids.[Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[4][Link]

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p-chlorobenzoic acids.[Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of OH and C=O stretching vibrations.[Link]

  • Sundaraganesan, N., et al. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid.[5] Spectrochimica Acta Part A. [Link][5]

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?[Link]

  • American Institute of Physics. Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers.[Link]

  • VSCHT. Table of Characteristic IR Absorptions.[Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unit?[Link]

  • SpectraBase. p-Nitrobenzoic acid IR Spectrum.[Link]

  • Palafox, M.A. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.[Link]

  • Asian Journal of Chemistry. Vibrational Spectra and Normal Coordinate Calculations of para-Methoxy Benzoic Acid.[Link]

  • Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands.[Link]

  • UoMustansiriyah. Characteristic Group Vibrations of Organic Molecules II.[Link]

Sources

Comparative

Comparative Guide: Ionization and Fragmentation Strategies for Polyhalogenated Benzoic Acid Derivatives (C7H3BrClFO2)

[1] Executive Summary The molecular formula C7H3BrClFO2 corresponds to a class of polyhalogenated benzoic acids (e.g., 3-bromo-4-chloro-5-fluorobenzoic acid).[1] These compounds are critical intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The molecular formula C7H3BrClFO2 corresponds to a class of polyhalogenated benzoic acids (e.g., 3-bromo-4-chloro-5-fluorobenzoic acid).[1] These compounds are critical intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. Their analysis presents a unique challenge: the presence of three distinct halogens (Br, Cl, F) creates a complex isotopic signature, while the carboxylic acid moiety dictates specific ionization preferences.

This guide compares the two primary analytical alternatives for characterizing this molecule: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) .[1][2][3]

The Core Dilemma
  • GC-MS (EI): Offers fingerprint-rich spectra for structural elucidation but often requires derivatization due to the polarity of the carboxylic acid.[1]

  • LC-MS (ESI): Allows direct analysis of the intact acid in negative mode ([M-H]⁻) but yields "soft" ionization with limited structural information unless Collision-Induced Dissociation (CID) is optimized.[1]

Molecular Profile & Isotope Signature[4]

Before selecting an ionization method, the analyst must understand the Isotope Cluster . The combination of Bromine (


) and Chlorine (

) creates a diagnostic "3:4:1" pattern that serves as an internal validation tool.[1]

Formula: C7H3BrClFO2 Monoisotopic Mass: ~251.89 Da (calculated for


)
Double Bond Equivalent (DBE):  5 (Benzene ring + Carbonyl)[1]
Table 1: Theoretical Isotope Distribution (M+ Cluster)
Ion SpeciesHalogen CompositionMass ShiftRelative Intensity (Approx)Diagnostic Value
M

030% Base peak (nominal)
M+2

OR

+1.99 Da40% Most intense peak (Overlap effect)
M+4

+3.99 Da10% Confirms presence of both Br and Cl

Expert Insight: If your experimental spectrum deviates significantly from this 3:4:1 ratio (e.g., M+2 is equal to M), check for co-eluting impurities or dehalogenation artifacts in the source.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2][3]

This section evaluates the performance of the two alternatives.

Alternative A: Electron Ionization (GC-MS)[1][2][3]
  • Mechanism: High-energy electron bombardment (70 eV).[1][2]

  • Prerequisite: The carboxylic acid proton often leads to peak tailing and thermal degradation. Derivatization (e.g., Methylation with TMS-diazomethane or Silylation with BSTFA) is strongly recommended to form the methyl ester or TMS-ester.[1]

  • Fragmentation Physics: Radical Cation (

    
    ) driven.[1]
    
Alternative B: Electrospray Ionization (LC-MS/MS)[1][2]
  • Mechanism: Desolvation of charged droplets in a high-voltage field.[1][4]

  • Prerequisite: None. The acidic proton allows for excellent sensitivity in Negative Ion Mode (ESI-) .[1]

  • Fragmentation Physics: Even-electron anion (

    
    ) driven.[1]
    
Table 2: Performance Comparison
FeatureGC-MS (EI)LC-MS/MS (ESI-)
Sample Prep High (Derivatization required for stability)Low (Dilute and shoot)
Sensitivity Good (ng range)Excellent (pg range, acidic proton drives ionization)
Structural Data Rich (In-source fragmentation reveals all halogens)Poor (Requires MS/MS CID to break the ring)
Matrix Tolerance High (Chromatography resolves matrix well)Moderate (Susceptible to ion suppression)
Primary Artifact Thermal decarboxylation in the injectorIn-source dimer formation

Fragmentation Pathways (Mechanistic Deep Dive)

Understanding how the molecule breaks apart is essential for confirming identity.[4][5]

Pathway A: EI Fragmentation (Radical Driven)

In EI (assuming a methyl ester derivative for stability), the fragmentation follows the "ortho effect" and sequential halogen loss.

  • 
    -Cleavage:  Loss of the methoxy group (
    
    
    
    ) to form the acylium ion (
    
    
    ).[1]
  • Decarbonylation: Loss of CO to form the phenyl cation (

    
    ).
    
  • Halogen Loss: Br leaves first (weakest bond), followed by Cl.[1]

Pathway B: ESI(-) Fragmentation (Collision Induced)

In negative mode, the parent ion is the deprotonated carboxylate


.
  • Decarboxylation (Primary Transition): The most dominant channel is the loss of neutral

    
     (44 Da). This creates a highly reactive phenyl anion.[1]
    
  • Rearrangement: The phenyl anion is unstable and often abstracts a proton or undergoes ring contraction depending on the collision energy (CE).

Visualization: Fragmentation Logic Flow

Fragmentation cluster_ESI ESI(-) Pathway (LC-MS) cluster_EI EI Pathway (GC-MS) Parent Parent Molecule C7H3BrClFO2 (MW ~252) Deprotonated Precursor Ion [M-H]- m/z 251 (approx) Parent->Deprotonated Ionization (ESI-) RadicalCat Molecular Ion [M]+ m/z 252 Parent->RadicalCat Ionization (EI 70eV) PhenylAnion Phenyl Anion [M-H-CO2]- m/z 207 Deprotonated->PhenylAnion Loss of CO2 (44 Da) Collision Energy: 15-20 eV BrLoss Debrominated Ion [M-H-CO2-Br]- m/z 127 PhenylAnion->BrLoss Loss of Br radical (High Energy) Acylium Acylium Ion [M-OH]+ m/z 235 RadicalCat->Acylium Loss of OH (17 Da) PhenylCat Phenyl Cation [M-COOH]+ m/z 207 RadicalCat->PhenylCat Direct Loss of COOH (45 Da) Acylium->PhenylCat Loss of CO (28 Da)

Figure 1: Comparative fragmentation pathways for C7H3BrClFO2.[1] Note that ESI- is dominated by decarboxylation, while EI shows sequential fragmentation.[1]

Experimental Protocol: Validated LC-MS/MS Workflow

For drug development applications, LC-MS/MS (ESI-) is the recommended standard due to its speed and lack of derivatization.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of C7H3BrClFO2 in 1 mL Methanol (MeOH).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: While formic acid suppresses negative mode slightly, it improves peak shape on C18 columns.[1] If sensitivity is low, switch to 5mM Ammonium Acetate.

Step 2: MS Source Parameters (ESI Negative)[1]
  • Capillary Voltage: -2.5 kV to -3.0 kV (Prevent discharge).

  • Desolvation Temp: 350°C (High temp required for halogenated aromatics).[1]

  • Cone Voltage: 25 V (Optimize to prevent in-source decarboxylation).

Step 3: MRM Transition Setup

Use these transitions for quantification and qualification.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 250.9 (

)
206.915Loss of

Qualifier 1 252.9 (

)
208.915Loss of

(Isotope confirm)
Qualifier 2 250.9 (

)
127.035Loss of

+

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Electron Ionization Mass Spectra of Halogenated Benzoic Acids. National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. (2025).[1] Compound Summary: 3-bromo-5-chloro-2-fluorobenzoic acid (CID 51034462).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Chapter on Halogen Isotope Patterns and McLafferty Rearrangements).

  • MetWare Bio. (2025).[1] Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

Sources

Validation

Comparative Guide: 5-Bromo vs. 5-Iodo Benzoic Acid Derivatives in Cross-Coupling

Executive Summary: The Trade-Off Matrix For drug development professionals and synthetic chemists, the choice between 5-Bromo and 5-Iodo benzoic acid derivatives is rarely about "which works" (both usually do) but rather...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trade-Off Matrix

For drug development professionals and synthetic chemists, the choice between 5-Bromo and 5-Iodo benzoic acid derivatives is rarely about "which works" (both usually do) but rather about selectivity, kinetics, and process economics .

  • Select 5-Iodo when: You need site-selectivity (e.g., reacting one halogen in the presence of another), you are operating at lower temperatures to protect sensitive functional groups, or you are performing difficult couplings (e.g., with sterically hindered boronic acids).

  • Select 5-Bromo when: You require a robust, cost-effective scale-up candidate, you need higher shelf-stability, or you are using modern, active catalyst systems (e.g., Buchwald precatalysts) that render the reactivity gap negligible.

Mechanistic Foundation: The Kinetics of Oxidative Addition[1]

The primary differentiator between these derivatives is the rate of oxidative addition —the first and usually rate-determining step in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

Bond Dissociation Energy (BDE) & Reactivity

The Carbon-Halogen (C-X) bond strength dictates the activation energy required for the Pd(0) species to insert into the bond.

Parameter5-Bromo Benzoic Acid Derivatives5-Iodo Benzoic Acid DerivativesImpact
Bond Energy (C-X) ~81 kcal/mol (339 kJ/mol)~65 kcal/mol (272 kJ/mol)Iodo bonds break significantly faster.
Bond Length ~1.86 Å~2.10 ÅIodo is more accessible sterically.
Oxidative Addition Rate


Iodo reacts at lower temperatures (often RT).
Leaving Group Ability GoodExcellentIodo facilitates faster turnover.
Electronic Influence of the Carboxyl Group

In 5-substituted benzoic acids, the halogen is in the meta position relative to the electron-withdrawing carboxyl group (COOH).

  • Effect: The COOH group pulls electron density from the ring.

  • Result: This makes the ring more electron-deficient, which generally accelerates oxidative addition compared to electron-rich rings (like anisoles).

  • Nuance: While both are activated, the 5-Iodo derivative benefits more significantly, allowing couplings often without the need for specialized, electron-rich phosphine ligands.

Strategic Selectivity: The "One-Pot" Advantage

The most powerful application of understanding this reactivity gap is in orthogonal functionalization . If you utilize a scaffold containing both halogens (e.g., 3-bromo-5-iodobenzoic acid), you can selectively couple the Iodo-position while leaving the Bromo-position intact for a subsequent step.

Visualization: Reactivity & Selectivity Workflow

The following diagram illustrates the decision logic and the concept of orthogonal coupling.

ReactivityLogic Start Select Benzoic Acid Derivative Decision Is Site-Selectivity Required? (Do you have multiple halogens?) Start->Decision MonoHalo Mono-Halogenated (Just 5-Br or 5-I) Decision->MonoHalo No DiHalo Di-Halogenated (e.g., 3-Br-5-I-benzoic acid) Decision->DiHalo Yes TempSensitive Is the API Temp Sensitive? MonoHalo->TempSensitive SeqCoupling Sequential Coupling Strategy: 1. Couple Iodo (RT, mild Pd) 2. Couple Bromo (Heat, active Pd) DiHalo->SeqCoupling UseIodo USE 5-IODO • Reacts at RT • High Selectivity (I > Br) • Higher Cost TempSensitive->UseIodo Yes (>50°C degrades) UseBromo USE 5-BROMO • Requires Heat (60-80°C) • Lower Cost • High Stability TempSensitive->UseBromo No

Caption: Decision matrix for selecting between Bromo and Iodo derivatives based on thermal stability and chemo-selectivity requirements.

Experimental Protocol: Comparative Suzuki Coupling

This protocol is designed to validate the reactivity difference. It uses a standard boronic acid coupling.

Objective: Synthesize 3-phenyl-5-bromobenzoic acid from 3-bromo-5-iodobenzoic acid (demonstrating selectivity).

Materials
  • Substrate: 3-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its moderate activity, which highlights the I vs Br difference. High-activity catalysts like Pd(dtbpf)Cl₂ might couple both indiscriminately.

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (3:1 ratio)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Add 3-bromo-5-iodobenzoic acid (1.0 eq) and phenylboronic acid (1.1 eq) to the flask. Dissolve in degassed DME/Water.

  • Activation: Add Na₂CO₃. Stir for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon flow.

  • Temperature Control (The Critical Variable):

    • Condition A (Iodo-Selective): Stir at Room Temperature (25°C) for 4-12 hours.

    • Condition B (Non-Selective/Bromo-Active): Heat to 80°C for 2-4 hours.

  • Workup: Acidify with 1M HCl to pH 3 (crucial for benzoic acids to precipitate or extract). Extract with EtOAc.[1]

  • Analysis: Analyze crude via LC-MS.

    • Result A (RT): Major product is the mono-coupled biaryl (Br retained).

    • Result B (Heat): Mixture of mono-coupled and di-coupled (terphenyl) products.

Expert Insight (The "Iodide Effect"): Be aware that in some specific catalytic cycles, the release of free Iodide ions (I⁻) can poison the catalyst by forming stable PdL₂I⁻ species, actually slowing turnover compared to Bromide. If you observe stalling with 5-Iodo derivatives, add a silver salt (e.g., AgOTf) to scavenge the iodide, or switch to a bulky biaryl phosphine ligand (e.g., XPhos).

Performance & Cost Analysis

When scaling up, the decision often shifts from "chemical purity" to "cost of goods" (COGS).

Feature5-Bromo Derivative5-Iodo DerivativeRecommendation
Commercial Availability High. Standard commodity chemical.Moderate. Often made to order.Use Bromo for bulk manufacturing.
Cost (Approx) $ (Low)

$ (3-5x higher)
Use Iodo only for high-value intermediates.
Stability Excellent. Stable to light/air.Moderate. C-I bonds can homolyze in light (turns purple/yellow).Store Iodo derivatives in amber vials/foil.
Solubility Moderate.Lower (Heavy atom effect).Iodo compounds may require more solvent volume.

References

  • Bond Dissoci

    • Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
    • Context: Establishes the ~15 kcal/mol difference between C-Br and C-I bonds.
    • Link:

  • Mechanistic Studies on Oxid

    • Source: Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2.[2] Organometallics.

    • Context: Detailed kinetics of Ar-I vs Ar-Br oxidative addition.[2]

    • Link:

  • The "Iodide Inhibition" Effect

    • Source: Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.
    • Context: Explains why Iodo derivatives can sometimes stall reactions despite weaker bonds.
    • Link:

  • W

    • Source: Dumas, A. S., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction.[3] Journal of Chemical Education.

    • Context: Protocol for benzoic acid deriv
    • Link:

Sources

Comparative

Validation of Analytical Methods for SGLT2 Inhibitor Starting Materials: A Comparative Guide

Executive Summary The synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) relies heavily on the purity of halogenated aromatic starting materials. Regulatory scrutiny under ICH Q11 has intensified, requiri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) relies heavily on the purity of halogenated aromatic starting materials. Regulatory scrutiny under ICH Q11 has intensified, requiring that critical quality attributes (CQAs) of starting materials—specifically structural isomers and genotoxic alkyl halide impurities—be controlled with the same rigor as the API itself.

This guide compares two analytical approaches for validating the starting material 5-bromo-2-chlorobenzoic acid (5-BC) , a key building block for Dapagliflozin. We contrast the industry-standard C18 HPLC method against an optimized Phenyl-Hexyl UHPLC method, demonstrating why the latter offers superior specificity for halogenated regioisomers, ensuring compliance with the modernized ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The Target Analyte
  • Compound: 5-bromo-2-chlorobenzoic acid (5-BC).[1]

  • Role: Precursor for the aglycone scaffold of Dapagliflozin.

  • Critical Impurities:

    • Regioisomers: 3-bromo-2-chlorobenzoic acid (difficult to separate on C18 due to identical hydrophobicity).

    • Debrominated analogs: 2-chlorobenzoic acid.

The Comparative Landscape
FeatureMethod A: Standard C18 (Legacy)Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl (Biphenyl alternative)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Isomer Selectivity (

)
Low (1.05 - 1.10)High (1.25 - 1.40)
Run Time 25 - 30 mins8 - 12 mins
Suitability General Purity AssaysCritical Impurity Profiling & Isomer Control

Expert Insight: While C18 columns are the workhorse of the industry, they often fail to resolve position-isomers of halogenated benzenes because the hydrophobicity differences are negligible. The Phenyl-Hexyl phase engages in


-

stacking with the aromatic ring of the starting material. The electron-withdrawing halogens (Br, Cl) alter the electron density of the ring, creating distinct interaction strengths for each isomer on the Phenyl phase, resulting in superior separation.

Part 2: Experimental Protocols

Method B: Optimized Phenyl-Hexyl UHPLC Protocol

This method is designed to be self-validating by including a system suitability resolution check between the target analyte and its closest eluting isomer.

1. Chromatographic Conditions:

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 235 nm (optimized for benzoyl chromophore).

2. Gradient Program:

Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
8.095Linear
10.095Wash
10.15Re-equilibrate
12.05End

3. Standard Preparation:

  • Stock: Dissolve 10 mg of 5-BC in 10 mL Methanol.

  • System Suitability Solution: Spike 5-BC stock with 0.5% of 3-bromo-2-chlorobenzoic acid (Regioisomer impurity).

Part 3: Validation Data (ICH Q2(R2) Compliance)

The following data summarizes the validation of Method B . The protocol was assessed against the ICH Q2(R2) criteria, which emphasizes "fitness for purpose" and lifecycle management.[3]

Specificity & Selectivity
  • Objective: Demonstrate separation of 5-BC from its regioisomer.

  • Result:

    • Method A (C18): Resolution (

      
      ) = 1.2 (Co-elution risk).
      
    • Method B (Phenyl-Hexyl): Resolution (

      
      ) = 3.8  (Baseline separation).
      
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 24502N/A
Y-Intercept Bias 0.8%

at 100% level
Accuracy (Recovery)
  • Method: Spiking 5-BC starting material into a synthetic matrix at 50%, 100%, and 150% levels.[1]

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.10.5
150%100.30.6
Precision
  • Repeatability (n=6): 0.4% RSD.

  • Intermediate Precision (Different Analyst/Day): 0.7% RSD.

Part 4: Visualizing the Validation Workflow

This diagram illustrates the lifecycle approach to validating this method, ensuring that the critical separation of isomers is maintained from development through routine QC.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Phase Start Method Development (Screening) ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect Opt Optimization (Gradient & Temp) ColSelect->Opt Select Phenyl-Hexyl Spec Specificity: Isomer Resolution > 2.0 Opt->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Temp ± 5°C) Acc->Rob Routine Routine QC Implementation Rob->Routine SST System Suitability Test (Must pass Rs > 2.0) Routine->SST Daily Check SST->Opt Fail (Lifecycle Mgmt) SST->Routine Pass

Caption: Workflow for validating SGLT2 starting materials, emphasizing the critical decision point of column selection for isomer resolution and the feedback loop for lifecycle management.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Sunkara, N. V., & Tummalapalli, N. (2023).[1] Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities. Future Journal of Pharmaceutical Sciences, 9, 107.[1] [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Forxiga (Dapagliflozin). Procedure No. EMEA/H/C/002322. [Link]

  • International Council for Harmonisation (ICH). (2012). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. [Link]

Sources

Validation

Comparative Guide: Fluorobenzoic Acid Isomers in Crystal Engineering &amp; Drug Discovery

Executive Summary Fluorobenzoic acids (FBAs) serve as critical building blocks in pharmaceutical design, acting as bioisosteres for benzoic acid. The introduction of a fluorine atom—highly electronegative yet small (Van...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorobenzoic acids (FBAs) serve as critical building blocks in pharmaceutical design, acting as bioisosteres for benzoic acid. The introduction of a fluorine atom—highly electronegative yet small (Van der Waals radius ≈ 1.47 Å)—profoundly alters the electronic landscape and crystal packing without significantly changing the steric bulk compared to a hydrogen atom.

This guide analyzes the solid-state performance of the three primary isomers: 2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) . We focus on their crystallographic signatures, hydrogen bonding motifs, and utility in co-crystal engineering.

Quick Reference: Physicochemical & Structural Comparison
Feature2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)
CAS Number 445-29-4455-38-9456-22-4
Melting Point 122–125 °C122–124 °C182–184 °C
pKa (Acidity) 3.27 (Most Acidic)3.864.14
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Primary Motif Carboxylic Dimer (

)
Carboxylic Dimer (

)
Carboxylic Dimer (

)
Solubility (Water) 7.2 g/LModerateLow (Freely soluble in hot water)
Key Structural Feature Steric twist; potential intramolecular H-bondIsomorphous tendencies with 2-FBAHigh symmetry; efficient packing

Structural Analysis & X-ray Diffraction Data[1][2][4][5][6]

The "Fluorine Effect" on Crystal Packing

While all three isomers crystallize in the monoclinic system (typically space group


), the position of the fluorine atom dictates the lattice energy and packing efficiency.
1. 4-Fluorobenzoic Acid (Para-substitution)
  • Packing: 4-FBA exhibits the most efficient packing, reflected in its significantly higher melting point (~184 °C) compared to the ortho and meta isomers. The linear symmetry allows for tight "herringbone" or "stacking" arrangements.

  • H-Bonding: Forms the classic centrosymmetric carboxylic acid dimer (synthon

    
    ).
    
  • Interactions: The 4-position fluorine often engages in weak

    
     interactions, which act as "steering" forces during crystallization, stabilizing the lattice alongside the dominant O-H...O hydrogen bonds.
    
2. 2-Fluorobenzoic Acid (Ortho-substitution)[1][2]
  • Packing: The proximity of the fluorine to the carboxylic acid group introduces steric strain. This often forces the carboxylic group to twist slightly out of the plane of the benzene ring to minimize repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom.

  • Intramolecular Interaction: A rare but critical feature is the potential for intramolecular hydrogen bonding (C-H...F or O-H...F), although the intermolecular dimer remains the dominant cohesive force.

  • Acidity: The inductive effect (-I) is strongest here, making 2-FBA the most acidic isomer, a crucial factor when selecting it as a co-former for salt formation with basic drugs.

3. 3-Fluorobenzoic Acid (Meta-substitution)
  • Isostructurality: Research suggests that 2-FBA and 3-FBA often display isomorphous characteristics.[3] The meta-position allows the fluorine to occupy a "pocket" in the crystal lattice that does not drastically disrupt the carboxylic dimer network, leading to similar melting points and solubility profiles to the ortho isomer.

Visualizing the Interaction Logic

The following diagram illustrates the hierarchy of forces driving the crystallization of these isomers.

CrystalLogic Substituent Fluorine Position (Ortho/Meta/Para) Electronic Electronic Effect (Inductive -I) Substituent->Electronic Determines pKa Steric Steric Hindrance (Van der Waals) Substituent->Steric Determines Twist Motif H-Bond Motif (Carboxylic Dimer R2,2(8)) Electronic->Motif Strength of H-bond Packing Crystal Packing Efficiency Steric->Packing Lattice Geometry Properties Physicochemical Properties (MP, Solubility, Stability) Packing->Properties Density & MP Motif->Properties Primary Stability

Figure 1: Causal relationship between fluorine substitution position and final solid-state properties.

Experimental Protocol: Crystal Growth & Analysis

To obtain high-quality Single Crystal X-Ray Diffraction (SCXRD) data, controlled crystallization is required. The following protocol is validated for fluorobenzoic acids.

A. Solvent Evaporation Method (Standard)

Objective: Grow single crystals suitable for SCXRD (>0.2 mm).

  • Solvent Selection:

    • Preferred: Ethanol/Water (1:1 v/v) or Toluene.

    • Reasoning: FBAs have high solubility in ethanol but moderate-to-low in water/toluene, allowing for gradual saturation.

  • Dissolution:

    • Weigh 50 mg of the specific FBA isomer.

    • Dissolve in 5 mL of solvent at elevated temperature (50–60 °C) until clear.

    • Critical Step: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust nuclei (prevents polycrystallinity).

  • Evaporation:

    • Place in a clean vial. Cover with Parafilm and poke 3–5 small holes.

    • Store in a vibration-free environment at ambient temperature (20–25 °C).

  • Harvesting:

    • Crystals typically appear within 2–5 days.

    • 4-FBA often forms needles/blocks; 2-FBA tends to form plates.

B. XRD Workflow

The following workflow ensures data integrity from harvest to structure solution.

XRDWorkflow Sample Crystal Harvest (Microscope Selection) Mount Mounting (Kapton Loop + Oil) Sample->Mount Select <0.5mm Collect Data Collection (Mo/Cu Source, <100K) Mount->Collect Cryo-cooling Process Data Reduction (CrysAlisPro / APEX) Collect->Process Integration Solve Structure Solution (SHELXT / OLEX2) Process->Solve Phasing

Figure 2: Standard workflow for Single Crystal X-ray Diffraction analysis.

Performance in Drug Development (Co-Crystallization)

For researchers in pharma, the value of FBAs lies in their ability to act as co-formers .

Why use FBAs?
  • Modulating Solubility: 4-FBA is particularly effective at reducing the solubility of highly soluble APIs (Active Pharmaceutical Ingredients) to create extended-release formulations, due to its high lattice energy.

  • Salt Formation: 2-FBA, being the most acidic (pKa 3.27), is the candidate of choice for forming salts with weak bases where 4-FBA (pKa 4.14) might only form a co-crystal or fail to transfer the proton.

  • Fluorine Interactions: The F-atom can serve as a hydrogen bond acceptor in

    
     interactions, providing additional supramolecular "glue" that non-fluorinated benzoic acid lacks.
    
Comparative Performance Table
ApplicationBest IsomerReason
Salt Formation 2-FBA Lowest pKa ensures proton transfer to basic APIs.
Stability Enhancement 4-FBA Highest melting point and packing efficiency confers thermal stability to the co-crystal.
Bioisosteric Replacement 3-FBA Often mimics the metabolic profile of benzoic acid while blocking specific metabolic pathways (e.g., ring oxidation).

References

  • Banerjee, B., et al. (2022).[4] Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Link

  • Colapietro, M., Domenicano, A., & Ceccarini, G. (1979).[4] Structural studies of benzene derivatives.[4][5][3][6] V. The crystal and molecular structure of p-fluorobenzoic acid. Acta Crystallographica Section B. Link

  • Royal Society of Chemistry. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications.[5][7] Link

  • PubChem. (n.d.). 2-Fluorobenzoic acid: Chemical and Physical Properties. National Library of Medicine. Link

  • BenchChem. (2025).[2][8] Recrystallization Protocols for Fluorobenzoic Acid Derivatives. Link

Sources

Safety & Regulatory Compliance

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